3-Nitrobenzene-1-sulfonyl iodide
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Overview
Description
3-Nitrobenzene-1-sulfonyl iodide is an organic compound characterized by the presence of a nitro group (-NO2), a sulfonyl group (-SO2-), and an iodide atom attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-nitrobenzene-1-sulfonyl iodide typically involves the nitration of benzene followed by sulfonation and iodination. The process can be summarized as follows:
Nitration: Benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form nitrobenzene.
Sulfonation: Nitrobenzene is then sulfonated using fuming sulfuric acid to yield 3-nitrobenzenesulfonic acid.
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 3-Nitrobenzene-1-sulfonyl iodide undergoes various chemical reactions, including:
Substitution Reactions: The iodide group can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The sulfonyl group can undergo oxidation to form sulfonic acids or other derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Substitution: Various substituted benzene derivatives.
Reduction: 3-Aminobenzene-1-sulfonyl iodide.
Oxidation: 3-Nitrobenzenesulfonic acid.
Scientific Research Applications
3-Nitrobenzene-1-sulfonyl iodide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the modification of biomolecules for studying protein functions and interactions.
Medicine: Investigated for potential use in drug development due to its ability to modify biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-nitrobenzene-1-sulfonyl iodide involves its reactivity towards nucleophiles and electrophiles. The nitro group is electron-withdrawing, making the benzene ring more susceptible to nucleophilic attack. The sulfonyl group can participate in various reactions, including nucleophilic substitution and oxidation. The iodide group can be easily displaced by other nucleophiles, facilitating the formation of new compounds .
Comparison with Similar Compounds
3-Nitrobenzene-1-sulfonyl chloride: Similar structure but with a chloride group instead of iodide.
4-Nitrobenzene-1-sulfonyl iodide: Similar structure but with the nitro group in the para position.
3-Nitrobenzene-1-sulfonic acid: Lacks the iodide group but has similar reactivity due to the nitro and sulfonyl groups.
Uniqueness: 3-Nitrobenzene-1-sulfonyl iodide is unique due to the presence of the iodide group, which imparts distinct reactivity and allows for specific substitution reactions that are not possible with other similar compounds .
Properties
CAS No. |
55709-22-3 |
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Molecular Formula |
C6H4INO4S |
Molecular Weight |
313.07 g/mol |
IUPAC Name |
3-nitrobenzenesulfonyl iodide |
InChI |
InChI=1S/C6H4INO4S/c7-13(11,12)6-3-1-2-5(4-6)8(9)10/h1-4H |
InChI Key |
HXAIZZQEVXFEJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)I)[N+](=O)[O-] |
Origin of Product |
United States |
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